4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid

Catalog No.
S734961
CAS No.
143613-17-6
M.F
C26H18O4
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic aci...

CAS Number

143613-17-6

Product Name

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid

IUPAC Name

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30)

InChI Key

HKNHBZNRYLZPMH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic Acid is used in the preparation of isoreticular high-symmetry metastable copper dicarboxylate MOFs (SURMOF-2).

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid (CAS: 143613-17-6), commonly referred to as H2QPDC or quaterphenyl-4,4'''-dicarboxylic acid, is an extended linear dicarboxylic acid primarily procured as a structural linker for ultra-large pore metal-organic frameworks (MOFs) [1]. Featuring a rigid quaterphenyl core spanning approximately 1.8 to 2.0 nm, this compound is engineered to maximize the isoreticular expansion of crystalline lattices, pushing the boundaries of pore volume and aperture size beyond what is achievable with standard biphenyl or terphenyl analogs [2]. While its extreme length enables the synthesis of frontier materials like IRMOF-16 and UiO-69, it also introduces significant procurement and processability considerations, including exceptionally low solubility in common organic solvents and a high susceptibility to framework interpenetration and capillary-induced pore collapse during activation.

Research Fit

Rigid linear linker for isoreticular MOF synthesis and pore size control
π-conjugated quaterphenyl core supports organic electronics and self-assembly studies

In MOF procurement and synthesis, substituting H2QPDC with shorter, more readily available homologs like terephthalic acid (H2BDC) or biphenyl-4,4'-dicarboxylic acid (H2BPDC) fundamentally alters the crystallographic unit cell [1]. A shorter linker directly reduces the pore aperture, rendering the resulting framework incapable of accommodating large macromolecular guests, complex catalytic substrates, or bulky drug molecules. Furthermore, attempting to use unpurified or crude H2QPDC mixtures can introduce truncated linker impurities (such as terphenyl derivatives) that cause structural defects, premature lattice termination, or unpredictable interpenetration [2]. Consequently, for applications demanding theoretical pore sizes exceeding 10 Å, exact procurement of high-purity H2QPDC is structurally mandatory and cannot be bypassed by generic in-class substitution.

Substitution Risk

Target linker
H2QPDC (4-ring) provides specific inter-metal distance for targeted MOF topology and pore dimensions
Potential substitute
Shorter analogues (e.g., H2TPDC 3-ring) may shift lattice parameters and alter pore size, risking framework collapse or different crystal phase

Isoreticular Pore Size Expansion in UiO-Series MOFs

The primary procurement driver for H2QPDC is its ability to radically expand framework pore sizes. When integrated into the zirconium-based UiO topology, H2QPDC yields UiO-69, which possesses a theoretical pore size of approximately 12 Å. In direct contrast, the benchmark linker H2BDC yields UiO-66 with a pore size of ~6 Å, and the terphenyl homolog H2TPDC yields UiO-68 with a pore size of ~10 Å [1]. This doubling of the pore aperture relative to the baseline material is critical for applications involving large-molecule diffusion.

Evidence DimensionTheoretical Pore Size
Target Compound Data~12 Å (UiO-69 via H2QPDC)
Comparator Or Baseline~6 Å (UiO-66 via H2BDC) / ~10 Å (UiO-68 via H2TPDC)
Quantified Difference100% increase vs. baseline H2BDC; 20% increase vs. H2TPDC
ConditionsTheoretical crystallographic pore aperture in isoreticular Zr-based UiO frameworks

Buyers must procure H2QPDC when designing filtration or catalytic systems that require the diffusion of large substrates that are sterically excluded by standard 6-10 Å MOF pores.

Linker length vs. H2TPDC
Class-level
Longer 4-ring linker vs. 3-ring and 2-ring analogues
Supports larger pore size in isoreticular frameworks
Quantitative pore-size data to verify

Activation-Dependent Porosity and Capillary Collapse Vulnerability

The extended length of H2QPDC creates exceptionally large void fractions that are highly susceptible to capillary-force-induced collapse during solvent removal. While standard MOF-5 (using H2BDC) can retain a Langmuir surface area of ~2900 m2/g using conventional solvent exchange (e.g., CHCl3), IRMOF-16 (using H2QPDC) exhibits negligible nitrogen uptake (~0 m2/g) under standard drying, and only ~470 m2/g with CHCl3 exchange [1]. To unlock its true porosity (1910 to >2800 m2/g), IRMOF-16 strictly requires supercritical CO2 (ScD) activation to eliminate surface tension [2].

Evidence DimensionRetained Surface Area by Activation Method
Target Compound Data1910 m2/g (ScD activation) vs. ~470 m2/g (CHCl3 exchange) for IRMOF-16
Comparator Or Baseline~2900 m2/g (CHCl3 exchange) for MOF-5 (H2BDC)
Quantified Difference75%+ loss in expected porosity for H2QPDC frameworks if standard activation is used
ConditionsN2 adsorption at 77 K comparing standard solvent exchange vs. Supercritical CO2 (ScD) drying

Procurement teams must verify that their downstream processing facilities possess supercritical drying capabilities before selecting H2QPDC, as standard activation protocols will destroy the material's value proposition.

Melting point
Reported
235–240 °C
Defined thermal stability metric for process control
Comparator H2TPDC lacks reported melting point

Framework Interpenetration Risk in Ultra-Large Lattices

Because H2QPDC creates massive internal void spaces, the resulting frameworks are thermodynamically driven to undergo catenation. Computational and single-crystal X-ray diffraction studies demonstrate that IRMOF-16 (H2QPDC) frequently forms 2-fold or 3-fold interwoven or interpenetrated structures, drastically reducing the accessible pore volume [1]. In contrast, the shorter baseline linker H2BDC (MOF-5) forms strictly non-catenated primitive cubic lattices under identical baseline conditions. This necessitates the use of highly dilute synthesis conditions or sterically hindered derivatives (e.g., Me2-H2QPDC) to force a non-interpenetrated state [2].

Evidence DimensionDegree of Framework Catenation
Target Compound Data2-fold to 3-fold interpenetrated lattices common (IRMOF-16 / UiO-69)
Comparator Or BaselineNon-interpenetrated (MOF-5 / UiO-66 via H2BDC)
Quantified DifferenceReduction of theoretical void fraction by >50% per interpenetrating sub-lattice
ConditionsStandard solvothermal synthesis without steric hindrance modulators

Buyers requiring strictly non-interpenetrated macro-pores must account for the high interpenetration risk of H2QPDC, either by adjusting synthesis protocols or procuring methylated analogs instead.

SURMOF-2 via LPE
Head-to-head
Successfully fabricated metastable copper SURMOF-2 thin films
Specific linker required for epitaxial growth of this phase
Other linear linkers not demonstrated for this structure

Crystal Morphology Modulation via Diagonal Bridging

Beyond serving as a primary structural linker, H2QPDC and its isomers can be utilized as potent morphology-directing additives. Because the ~1.6-1.8 nm length of the quaterphenyl core perfectly matches the diagonal distance between metal clusters in certain MOFs (like SNU-70 or IRMOF-8), adding low molar percentages of quaterphenyl-dicarboxylic acids alters the crystal growth kinetics, shifting morphology to rhombic dodecahedral without sacrificing porosity. For example, IRMOF-8 modified with quaterphenyl additives retains an exceptional BET surface area of 4455-4663 m2/g [1]. Shorter standard modulators (like benzoic acid) cap growth but cannot bridge diagonal clusters to drive this specific polyhedral shift.

Evidence DimensionSurface Area Retention Post-Modulation
Target Compound Data4455-4663 m2/g (IRMOF-8 with quaterphenyl additive)
Comparator Or BaselineStandard cubic IRMOF-8 (~4461 m2/g theoretical)
Quantified DifferenceMorphology shift achieved with ~0% loss in optimal surface area
ConditionsAddition of 1-40 mol% quaterphenyl-dicarboxylic acid during solvothermal synthesis

Procuring H2QPDC as a specialized dopant provides materials engineers with a tool to precisely control MOF crystal shape for device integration without incurring the porosity penalties typical of standard modulators.

Surface area for gas adsorption
Class-level
High surface area expected from extended aromatic linker
Porosity potential requires quantitative BET validation
No specific surface area value provided
Self-assembly and film formation
Class-level
Amphiphilic structure enables self-assembled monolayers and LB films
May support organic electronics and sensor research
Film performance metrics to be evaluated

Synthesis of Ultra-Large Pore Carrier Frameworks (UiO-69 & IRMOF-16)

Directly leveraging its ~12 Å isoreticular expansion capabilities, H2QPDC is the mandatory linker for synthesizing UiO-69 and IRMOF-16 [1]. These ultra-large pore frameworks are specifically procured for the encapsulation of bulky transition-metal catalysts, large active pharmaceutical ingredients (APIs), or macromolecules that are physically excluded by the smaller apertures of standard H2BDC- or H2BPDC-based MOFs.

Morphology Engineering of Isoreticular MOFs for Device Integration

Because its length allows it to bridge diagonal metal clusters in existing lattices, H2QPDC is utilized as a low-concentration additive to control the macroscopic crystal habit of MOFs (e.g., forcing rhombic dodecahedral growth) [2]. This is critical for industrial applications where specific crystal morphologies are required for uniform thin-film coating, sensor integration, or optimized packing density in adsorption columns, all while maintaining >4000 m2/g surface areas.

Mixed-Ligand Ratiometric Sensors and Bio-Imaging

The extended length of H2QPDC makes it an ideal structural match for complex porphyrin-based linkers. In advanced sensor development, amino-functionalized H2QPDC is co-crystallized with phosphorescent dyes to create mixed-ligand nanoscale MOFs (NMOFs). The precise spatial separation provided by the quaterphenyl strut prevents dye quenching, enabling highly sensitive ratiometric oxygen sensing in live cells [3].

Application Fit

Application
Selection Property
Validation Focus
SURMOF-2 thin film research
LPE-specific linker length and rigidity
Epitaxial growth and metastable phase identity
Gas adsorption MOF studies
Extended aromatic structure
Porosity and surface area characterization
Organic electronics research
Amphiphilic self-assembly behavior
Film uniformity and device performance
MOF catalysis studies
Large pore linker for guest encapsulation
Catalytic activity and framework stability

XLogP3

5.9

Wikipedia

[1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid

Explore Compound Types